molecular formula C11H14F8N2O2 B10977189 N,N'-1,5-Pentanediylbis(2,2,3,3-tetrafluoropropanamide)

N,N'-1,5-Pentanediylbis(2,2,3,3-tetrafluoropropanamide)

Cat. No.: B10977189
M. Wt: 358.23 g/mol
InChI Key: WPJWVKMDQAMSFT-UHFFFAOYSA-N
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Description

    N,N’-1,5-Pentanediylbis(2,2,3,3-tetrafluoropropanamide): is a chemical compound with the molecular formula .

  • It belongs to the class of amides and contains both fluorine atoms and amide functional groups.
  • The compound’s structure consists of a central pentanediyl (five-carbon) chain with two tetrafluoropropanamide groups attached at each end.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
    • it can likely be synthesized through amide-forming reactions, utilizing appropriate reagents and conditions.
    • Industrial production methods may involve scale-up of laboratory syntheses or custom synthesis by specialized chemical manufacturers.
  • Chemical Reactions Analysis

      N,N’-1,5-Pentanediylbis(2,2,3,3-tetrafluoropropanamide): may undergo various reactions, including:

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure and fluorinated moieties make it interesting for materials science, catalysis, or as a building block for novel molecules.

      Biology: It might find applications in drug discovery or as a probe for studying biological processes.

      Medicine: Potential use in drug design due to its structural features.

      Industry: Could be employed in specialty chemicals or polymer synthesis.

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
    • Further research would be needed to understand its effects at the molecular level.
  • Comparison with Similar Compounds

    • Similar compounds are scarce in the literature, given the specific structure of this compound.
    • No direct analogs are widely reported, but comparisons could be made with other fluorinated amides or compounds containing similar functional groups.

    Properties

    Molecular Formula

    C11H14F8N2O2

    Molecular Weight

    358.23 g/mol

    IUPAC Name

    2,2,3,3-tetrafluoro-N-[5-(2,2,3,3-tetrafluoropropanoylamino)pentyl]propanamide

    InChI

    InChI=1S/C11H14F8N2O2/c12-6(13)10(16,17)8(22)20-4-2-1-3-5-21-9(23)11(18,19)7(14)15/h6-7H,1-5H2,(H,20,22)(H,21,23)

    InChI Key

    WPJWVKMDQAMSFT-UHFFFAOYSA-N

    Canonical SMILES

    C(CCNC(=O)C(C(F)F)(F)F)CCNC(=O)C(C(F)F)(F)F

    Origin of Product

    United States

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